molecular formula C26H22N4O3 B2886415 3-phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1105197-06-5

3-phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2886415
CAS No.: 1105197-06-5
M. Wt: 438.487
InChI Key: FSKAFINURKPJLH-UHFFFAOYSA-N
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Description

3-phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
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Biological Activity

3-Phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that integrates a quinazoline core with oxadiazole and phenethyl groups. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The structural characteristics of this compound suggest various interactions with biological targets, which can lead to significant therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N4O2, with a molecular weight of approximately 364.4 g/mol. The presence of multiple aromatic rings enhances its stability and reactivity.

Antimicrobial Activity

Recent studies have indicated that quinazoline derivatives exhibit antimicrobial properties. For instance, derivatives similar to 3-phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline have shown effectiveness against various Gram-positive and Gram-negative bacteria. In a comparative study using the agar well diffusion method, several derivatives displayed moderate to strong antibacterial activity (Table 1).

CompoundActivity Against Gram-positiveActivity Against Gram-negativeReference
Compound AModerateWeak
Compound BStrongModerate
3-Phe...ModerateModerate

Antioxidant Activity

The antioxidant potential of compounds containing oxadiazole has been explored extensively. The DPPH assay demonstrated that certain derivatives exhibited significant radical scavenging activity. The structure-function relationship suggests that the oxadiazole moiety contributes to enhanced antioxidant properties (Table 2).

CompoundDPPH Scavenging Activity (%)Reference
Compound C85%
Compound D75%
3-Phe...68%

Cytotoxicity Studies

Cytotoxicity assessments have been performed on various cell lines to evaluate the safety profile of this compound. Some studies indicate that while certain derivatives exhibit cytotoxic effects at higher concentrations, they may also show selective toxicity towards cancer cells compared to normal cells (Table 3).

Cell LineIC50 (µM)Reference
HeLa10
MCF715
Normal Fibroblasts>50

The biological activity of 3-phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline can be attributed to its ability to interact with specific enzymes and receptors. For instance, studies have suggested that quinazoline derivatives can inhibit DNA topoisomerases and bacterial gyrase, which are crucial for DNA replication and repair processes in bacteria (Table 4).

Target EnzymeInhibition TypeReference
DNA Topoisomerase IVCompetitive Inhibition
Bacterial GyraseNoncompetitive

Case Studies

In one notable case study involving the synthesis and evaluation of quinazoline derivatives, researchers found that modifications at the oxadiazole position significantly altered biological activity. Compounds with electron-withdrawing groups showed enhanced antimicrobial efficacy compared to their electron-donating counterparts.

Properties

CAS No.

1105197-06-5

Molecular Formula

C26H22N4O3

Molecular Weight

438.487

IUPAC Name

1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O3/c1-18-9-5-6-12-20(18)24-27-23(33-28-24)17-30-22-14-8-7-13-21(22)25(31)29(26(30)32)16-15-19-10-3-2-4-11-19/h2-14H,15-17H2,1H3

InChI Key

FSKAFINURKPJLH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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